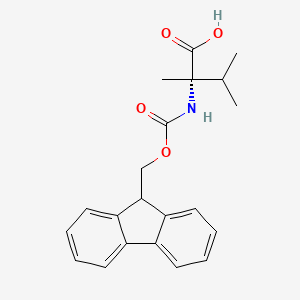

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a chiral compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect the amino group during peptide synthesis. This compound is significant in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring efficiency and consistency in the production process. The use of high-throughput purification systems like high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Deprotected amino acids or peptides.

Applications De Recherche Scientifique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is widely used in scientific research, particularly in the following areas:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).

Biology: Researchers use this compound to study protein-protein interactions and enzyme functions by synthesizing specific peptides.

Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mécanisme D'action

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the amino group is free to participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific structure, which includes a dimethylbutanoic acid backbone. This structure provides distinct steric and electronic properties that can influence the reactivity and selectivity of the compound in peptide synthesis. Its chiral nature also makes it valuable for synthesizing enantiomerically pure peptides, which are crucial in biological and medicinal research.

This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, commonly referred to as Fmoc-DMBA, is an amino acid derivative notable for its diverse biological activities. This compound, with the molecular formula C21H23NO4 and a molecular weight of 353.42 g/mol, is primarily utilized in peptide synthesis and exhibits significant pharmacological potential.

Structural Characteristics

The structural integrity of Fmoc-DMBA is crucial for its biological activity. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group that enhances the compound's stability and solubility, facilitating its application in various biochemical contexts. The presence of the dimethylbutanoic acid moiety contributes to its interaction with biological targets.

Biological Activities

Research indicates that Fmoc-DMBA exhibits several key biological activities:

- Antimicrobial Activity : Similar compounds have shown significant inhibition against bacterial growth, suggesting potential applications in combating infections.

- Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells, offering promise in the treatment of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

- Enzyme Inhibition : Fmoc-DMBA has been implicated in studies involving enzyme inhibition, which could be relevant in drug development for various diseases.

The mechanism of action of Fmoc-DMBA is primarily related to its structural components. The fluorenyl group enhances binding affinity to hydrophobic pockets in target proteins, while the dimethylbutanoic acid moiety can interact with active sites through hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Fmoc-DMBA and its analogs:

- Antiproliferative Activity : A study on O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives demonstrated that modifications in side chains significantly enhanced antiproliferative activity against cancer cell lines, indicating that Fmoc-DMBA could serve as a lead compound for further development .

- Inhibition of Mycobacterium tuberculosis : Research on fluorenyl derivatives has shown promising results against Mycobacterium tuberculosis strains, suggesting that Fmoc-DMBA could be effective in treating tuberculosis .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZXIRZNQCCNN-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.